molecular formula C11H17ClN2O B1440727 2-Amino-3-methyl-N-phenylbutanamide hydrochloride CAS No. 635682-91-6

2-Amino-3-methyl-N-phenylbutanamide hydrochloride

Cat. No. B1440727
M. Wt: 228.72 g/mol
InChI Key: PFWNTOZICPWSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride include a molecular weight of 228.72 g/mol and a molecular formula of C11H17ClN2O.

Scientific Research Applications

  • Immunosuppressive and Antitumor Applications : A study on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) highlighted its potent immunosuppressive properties, approved for treating multiple sclerosis. Interestingly, beyond its immunosuppressive effects, FTY720 demonstrated antitumor efficacy in several cancer models, indicating a potential application in cancer therapy through mechanisms distinct from its immunomodulatory actions (Li Zhang et al., 2013).

  • Neuropharmacology and Anticonvulsant Effects : Research into the selective γ-aminobutyric acid (GABA) uptake inhibitor, tiagabine, showed its potent, specific action in inhibiting GABA uptake, resulting in increased GABAergic inhibition in the brain. This mechanism underpins its application as an anticonvulsant agent in managing chronic seizure disorders, providing insights into the neuropharmacological applications of similar compounds (P. Suzdak & J. Jansen, 1995).

  • Metabolic Pathways and Drug Conjugation : A review by G. Dutton (1978) focused on the metabolic pathways involved in drug conjugation, specifically glucuronidation, as a crucial phase 2 reaction in vertebrates. This process, whereby endogenous polar molecules are conjugated with administered drugs or their metabolites, facilitating excretion, sheds light on the metabolism of complex compounds, including potential pathways for 2-Amino-3-methyl-N-phenylbutanamide hydrochloride (G. Dutton, 1978).

  • Flavor Chemistry in Food Science : Smit et al. (2009) reviewed the role of branched aldehydes, formed from amino acids in foods, in contributing to flavor, especially in fermented and non-fermented products. This research underscores the significance of understanding the chemical reactions and metabolites of amino acids and related compounds in food science and technology, potentially applicable to the study of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride (B. Smit, W. Engels, & G. Smit, 2009).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) of the compound . The SDS contains information about the potential hazards of the compound, safe handling practices, and measures to take in case of an accident.

properties

IUPAC Name

2-amino-3-methyl-N-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWNTOZICPWSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-N-phenylbutanamide hydrochloride

CAS RN

635682-91-6
Record name Butanamide, 2-amino-3-methyl-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635682-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methyl-N-phenylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methyl-N-phenylbutanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-3-methyl-N-phenylbutanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methyl-N-phenylbutanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-3-methyl-N-phenylbutanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-3-methyl-N-phenylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.